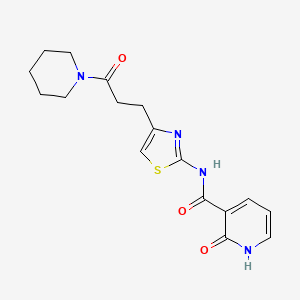

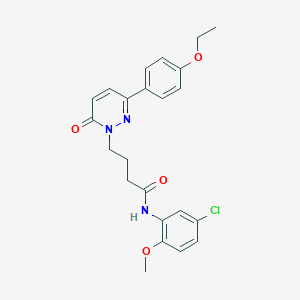

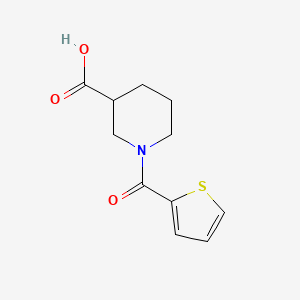

![molecular formula C9H21N3 B2862136 [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine CAS No. 313345-08-3](/img/structure/B2862136.png)

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine” is also known as Aminoethylpiperazine (AEP). It is a derivative of piperazine and contains three nitrogen atoms; one primary, one secondary, and one tertiary . This ethyleneamine is a corrosive organic liquid and can cause second or third-degree burns. Aminoethylpiperazine can also cause pulmonary edema as a result of inhalation .

Synthesis Analysis

The synthesis of piperidine derivatives, such as AEP, has been widely studied. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

Molecular Structure Analysis

The molecular formula of AEP is C6H15N3 and it has a molecular weight of 129.207 g·mol −1 . The structure of AEP includes one primary, one secondary, and one tertiary nitrogen atom .

Chemical Reactions Analysis

Piperidine derivatives like AEP have been involved in various chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

Physical And Chemical Properties Analysis

AEP is a colourless to yellowish liquid with a density of 0.984 g/cm 3 at 20 °C . It has a melting point of -19 °C and a boiling point of 222 °C . It is miscible in water and has a vapor pressure of 0.076 mmHg at 20 °C .

Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidine derivatives, such as “[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing piperidine moiety has seen recent scientific advances . This includes the discovery of new drugs and the improvement of existing ones .

Alkaloid Synthesis

Piperidine derivatives are also found in alkaloids . Alkaloids are naturally occurring compounds, mainly derived from amino acids, that have a wide range of pharmacological effects .

Inhibition of Oncogenic Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could include “[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine”, have been designed as inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Treatment of Various Disorders

Indole derivatives, which can be synthesized from piperidine derivatives, have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

Antifungal Activity

Some piperidine derivatives have demonstrated antifungal activity against Aspergillus niger and Helminthosporium oryzae . This makes them potential candidates for the development of new antifungal drugs .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Piperidine derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The biological activity of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is a promising future for the development and application of piperidine derivatives like AEP.

Propiedades

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9-3-6-12(7-4-9)8-5-10/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIUIYHRNFXKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine | |

CAS RN |

313345-08-3 |

Source

|

| Record name | 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

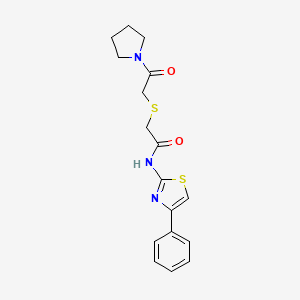

![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)

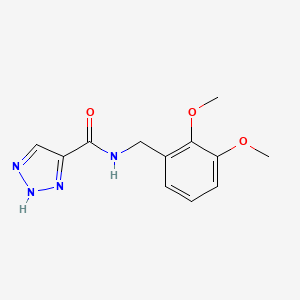

![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)

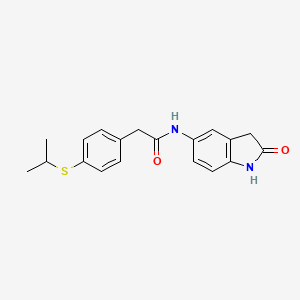

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)